molecular formula C17H22N2O4 B5973041 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine

1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine

Cat. No. B5973041
M. Wt: 318.4 g/mol
InChI Key: PYYBVHVLUAMCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine, also known as MBTFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is not yet fully understood. However, it has been proposed that 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine may exert its biological effects through the inhibition of specific enzymes or proteins, such as the proteasome and histone deacetylases. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine may also act as a DNA intercalator, disrupting the normal function of DNA.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antibacterial activities. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its poor solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. One potential area of research is the development of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine-based fluorescent probes for the detection of specific biomolecules. Another area of research is the synthesis of novel 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine derivatives with improved solubility and biological activity. Finally, the potential use of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine as a drug candidate for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is a promising chemical compound with potential applications in various fields of research. Its ease of synthesis, stability, and low toxicity make it a suitable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine and to explore its potential applications in medicine, materials science, and other fields.

Synthesis Methods

The synthesis of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine involves the reaction between 1-(2-methoxybenzoyl)piperazine and tetrahydro-3-furanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. The purity of the synthesized compound can be improved by recrystallization.

properties

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-22-15-5-3-2-4-14(15)17(21)19-9-7-18(8-10-19)16(20)13-6-11-23-12-13/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYBVHVLUAMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine

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